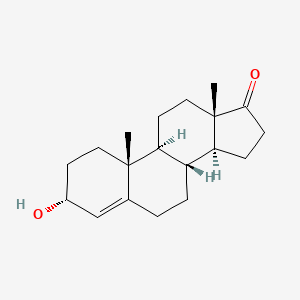

3alpha-Hydroxyandrost-4-en-17-one

Description

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |

InChI Key |

VMYTXBKVYDESSJ-HKQXQEGQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3α-Hydroxyandrost-4-en-17-one

This guide provides a comprehensive technical overview of 3α-Hydroxyandrost-4-en-17-one, an androgenic steroid metabolite. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, metabolism, mechanism of action, and analytical methods.

Core Concepts

3α-Hydroxyandrost-4-en-17-one is a C19 steroid and a metabolite of androstenedione.[1] It is classified as a 3-hydroxy steroid and functions as an androgen.[2] The orientation of the hydroxyl group at the 3-alpha position is a key structural feature that influences its biological activity and metabolic fate.[1] This compound is an intermediate in the complex network of steroidogenesis.

Physicochemical Properties

3α-Hydroxyandrost-4-en-17-one is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₂ | [2] |

| Molecular Weight | 288.4 g/mol | [2] |

| IUPAC Name | (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |

| CAS Number | 2791-99-3 | [2] |

| Synonyms | 3α-Hydroxy-4-androstenone, Androst-4-en-17-one, 3-hydroxy-, (3α)- | [2] |

| XLogP3 | 2.8 | [2] |

Synthesis and Metabolism

The synthesis and metabolism of 3α-Hydroxyandrost-4-en-17-one are intrinsically linked to the broader pathways of steroidogenesis.

Synthesis

A convenient method for the synthesis of 3α-hydroxy-4-androsten-17-one involves the reduction of 4-androstene-3,17-dione.[1]

Experimental Protocol: Synthesis of 3α-Hydroxyandrost-4-en-17-one [1]

-

Substrate: 4-androstene-3,17-dione

-

Reducing Agent: Potassium trisiamylborohydride (KS-Selectride)

-

Procedure:

-

Dissolve 4-androstene-3,17-dione in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of potassium trisiamylborohydride (KS-Selectride) to the cooled substrate solution with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

-

Yield: Approximately 50%.[1]

-

Product Characterization: The structure of the synthesized 3α-Hydroxyandrost-4-en-17-one can be confirmed using NMR and mass spectrometry.[1]

Metabolism

3α-Hydroxyandrost-4-en-17-one is a metabolite of androstenedione, a key steroid hormone. The conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs). Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for the reduction of the 3-keto group of androstenedione to a 3α-hydroxyl group. This is a reversible reaction, and 3α-HSD can also catalyze the oxidation of 3α-Hydroxyandrost-4-en-17-one back to androstenedione.

Figure 1: Metabolic conversion of Androstenedione.

Mechanism of Action: Androgen Receptor Signaling

As an androgen, 3α-Hydroxyandrost-4-en-17-one is presumed to exert its biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily.

Signaling Pathway:

-

Ligand Binding: 3α-Hydroxyandrost-4-en-17-one, being a lipophilic molecule, can diffuse across the cell membrane and bind to the androgen receptor located in the cytoplasm.

-

Conformational Change and Translocation: Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the ligand-bound AR forms a homodimer and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR dimer recruits co-activators or co-repressors to the transcriptional machinery, leading to the up- or down-regulation of gene expression. This results in the physiological effects associated with androgens.

Figure 2: Androgen Receptor Signaling Pathway.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is adapted from a general method for assessing the binding affinity of compounds to the androgen receptor.[3]

-

Objective: To determine the relative binding affinity (IC₅₀) of 3α-Hydroxyandrost-4-en-17-one for the androgen receptor.

-

Materials:

-

Cytosolic fraction containing the androgen receptor (e.g., from hamster prostate).[3]

-

Radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT).

-

Unlabeled 3α-Hydroxyandrost-4-en-17-one (test compound).

-

Unlabeled dihydrotestosterone (DHT) as a positive control.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound (3α-Hydroxyandrost-4-en-17-one) and the positive control (DHT).

-

In a multi-well plate, incubate a fixed concentration of the cytosolic AR preparation with a fixed concentration of [³H]DHT in the presence of varying concentrations of the test compound or DHT.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of bound [³H]DHT against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT.

-

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of 3α-Hydroxyandrost-4-en-17-one and other steroids in biological matrices, such as urine.

Experimental Protocol: Urinary Steroid Profiling by GC-MS [4][5]

This protocol outlines a general workflow for the analysis of urinary steroids.

-

Sample Preparation:

-

Hydrolysis: Urinary steroid conjugates (glucuronides and sulfates) are enzymatically hydrolyzed using β-glucuronidase/sulfatase to release the free steroids.[4][5]

-

Extraction: The free steroids are extracted from the urine matrix using a solid-phase extraction (SPE) C18 cartridge.[6]

-

Derivatization: The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is a two-step derivatization involving methoxyamine hydrochloride to form methyloxime derivatives of the keto groups, followed by silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers of the hydroxyl groups.[5]

-

-

GC-MS Analysis:

-

Gas Chromatograph: An Agilent gas chromatograph (or equivalent) is used for separation.[6]

-

Column: A capillary column suitable for steroid analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is employed.[6]

-

Carrier Gas: Helium is used as the carrier gas.[6]

-

Oven Temperature Program: A temperature gradient is used to separate the different steroids. A typical program might start at a lower temperature and ramp up to a higher temperature.[5]

-

Mass Spectrometer: A mass spectrometer is used for detection and identification. The instrument is typically operated in electron ionization (EI) mode.

-

Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known steroids.

-

-

Data Analysis:

-

Identification: Steroids are identified based on their retention times and mass spectra compared to those of authentic reference standards.

-

Quantification: The concentration of each steroid is determined by comparing its peak area to that of an internal standard.

-

Figure 3: GC-MS Workflow for Urinary Steroid Profiling.

Conclusion

3α-Hydroxyandrost-4-en-17-one is a significant androgenic steroid metabolite with a well-defined chemical structure and a clear role in steroid metabolism. Its synthesis can be achieved through the stereoselective reduction of androstenedione. While its primary mechanism of action is believed to be through the androgen receptor, further quantitative studies are needed to fully elucidate its binding affinity and potency. The analytical methods described, particularly GC-MS, provide robust and reliable means for its detection and quantification in biological samples, which is crucial for both research and clinical applications. This guide provides a foundational understanding for professionals engaged in the study of steroid biochemistry and its implications in health and disease.

References

- 1. Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3alpha-Hydroxyandrost-4-en-17-one structure and chemical properties

An In-depth Technical Guide to 3α-Hydroxyandrost-4-en-17-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 3α-hydroxyandrost-4-en-17-one, an androgenic steroid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and visualization of relevant biological pathways.

Chemical Structure and Identifiers

3α-Hydroxyandrost-4-en-17-one is a stereoisomer of the more commonly referenced 3β-hydroxyandrost-4-en-17-one.[1] The orientation of the hydroxyl group at the C3 position is below the plane of the steroid ring, a key determinant of its biological activity and metabolic fate.[1] It is classified as a 3-hydroxy steroid and an androgen.[2]

Table 1: Chemical Identifiers for 3α-Hydroxyandrost-4-en-17-one

| Identifier | Value | Reference |

| IUPAC Name | (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |

| CAS Number | 2791-99-3 | [2][3] |

| Molecular Formula | C₁₉H₂₈O₂ | [1][2][3] |

| InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | [2] |

| InChIKey | VMYTXBKVYDESSJ-HKQXQEGQSA-N | [1][2] |

| Canonical SMILES | C[C@]12CC--INVALID-LINK--O | [1][2] |

| Synonyms | 3-alpha-hydroxy-4-androsten-17-one, 4-Androsten-3alpha-ol-17-one | [1][2][3] |

Physicochemical Properties

Table 2: Physicochemical Properties of 3α-Hydroxyandrost-4-en-17-one

| Property | Value | Source |

| Molecular Weight | 288.4 g/mol | [1][2][3] |

| Monoisotopic Mass | 288.208930132 Da | [2] |

| XLogP3 | 2.8 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Solubility | Being a steroid, it is expected to have low solubility in water and be more soluble in organic solvents like ethanol, acetone, and chloroform.[5] | Inferred |

Biological Activity and Signaling Pathways

As an androgen, 3α-hydroxyandrost-4-en-17-one is expected to exert its biological effects primarily through the androgen receptor (AR). Androgen signaling is broadly categorized into genomic and non-genomic pathways.[6]

-

Genomic Pathway: This classical pathway involves the binding of the androgen to the AR in the cytoplasm, leading to the dissociation of heat shock proteins.[7] The hormone-receptor complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes.[7][8] This process is relatively slow, taking hours to manifest its effects.

-

Non-Genomic Pathway: Androgens can also elicit rapid cellular responses that are independent of gene transcription.[6][7] This can involve AR localized to the plasma membrane, leading to the activation of second messenger cascades, such as the Src/Raf-1/Erk-2 pathway.[7]

Below is a diagram illustrating the general androgen signaling pathways.

References

- 1. 3-Hydroxyandrost-4-en-17-one | 2791-99-3 | Benchchem [benchchem.com]

- 2. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyandrost-4-en-17-one | C19H28O2 | CID 151043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

An In-depth Technical Guide on the Discovery and History of 3alpha-Hydroxyandrost-4-en-17-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 3alpha-Hydroxyandrost-4-en-17-one. This steroid, a significant metabolite in androgen biosynthesis and metabolism, has been a subject of interest since the "golden age" of steroid chemistry. This document details its physicochemical properties, historical context, synthesis methodologies, and its role in biological pathways. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in steroid biochemistry and drug development.

Introduction

This compound, a stereoisomer of the more commonly known 3beta-hydroxyandrost-4-en-17-one, is a C19 steroid that plays a crucial role as an intermediate in the intricate network of steroidogenesis. Its significance lies in its position within the metabolic pathways of androgens, where it is enzymatically derived from androstenedione. The stereochemistry at the C3 position, with the hydroxyl group in the alpha orientation, dictates its specific interactions with enzymes and its subsequent metabolic fate, distinguishing it from its beta counterpart.[1] The study of this compound contributes to a deeper understanding of the regulation of steroid hormone synthesis and metabolism.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [2] |

| Molecular Formula | C₁₉H₂₈O₂ | [2] |

| Molecular Weight | 288.4 g/mol | [2] |

| CAS Number | 2791-99-3 | [2] |

| Appearance | White to off-white powder | Commercially available data |

| Melting Point | Not precisely defined in searches | |

| Solubility | Soluble in organic solvents like acetonitrile | [2] |

| XLogP3 | 2.8 | [2] |

Historical Context and Discovery

The initial synthesis and characterization of many steroid intermediates, including isomers of 3-hydroxyandrost-4-en-17-one, occurred during the "golden age" of steroid chemistry, spanning from the 1930s to the 1950s.[1] While the specific first isolation of the 3-alpha isomer is not prominently documented in readily available literature, its existence and importance became apparent through the extensive investigation of testosterone and other androgen metabolic pathways. For context, the related compound epiandrosterone (3β-hydroxy-5α-androstan-17-one) was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from over 17,000 liters of male urine, highlighting the intensive efforts of that era to uncover steroid structures.[3]

The development of stereoselective reduction techniques for steroidal 4-ene-3-ketones was a critical step in allowing for the specific synthesis and study of isomers like this compound.[4][5]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the stereoselective reduction of androst-4-ene-3,17-dione.

Stereoselective Reduction of Androst-4-ene-3,17-dione

A convenient and effective method for the synthesis of this compound utilizes potassium trisiamylborohydride (KS-Selectride) as the reducing agent.[6]

Experimental Protocol:

-

Reaction Setup: Androst-4-ene-3,17-dione is used as the substrate. The reaction is typically carried out in an inert solvent under an inert atmosphere.

-

Reduction: Potassium trisiamylborohydride (KS-Selectride) is added to the solution containing the substrate. The reaction mixture is stirred at a controlled temperature.

-

Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography to separate the 3-alpha isomer from the 3-beta isomer and other byproducts. The reported yield for this specific synthesis is approximately 50%.[6]

-

Characterization: The structure and purity of the final product are confirmed using NMR and mass spectrometry.[6]

Purification of this compound

Purification of this compound is crucial to separate it from its 3-beta isomer and other reaction byproducts.

Experimental Protocol:

-

Chromatography: Column chromatography is a standard method for the separation of steroid isomers. A silica gel column is typically used with a gradient of organic solvents (e.g., a hexane/ethyl acetate mixture).

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the desired product.

-

Crystallization: Further purification can be achieved by crystallization from a suitable solvent system.

Biological Role and Signaling Pathways

This compound is a key intermediate in the metabolic pathway of androgens. Its formation and further metabolism are catalyzed by hydroxysteroid dehydrogenases (HSDs).

Enzymatic Formation

The primary enzyme responsible for the formation of this compound is 3alpha-hydroxysteroid dehydrogenase (3α-HSD) . This enzyme catalyzes the reversible reduction of the 3-keto group of androstenedione to a 3-alpha-hydroxyl group.

The reaction can be summarized as:

Androst-4-ene-3,17-dione + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺

Different isozymes of 3α-HSD exist with varying substrate specificities and tissue distribution.[7]

Signaling Pathway

The formation of this compound is an integral part of the androgen metabolism pathway. The following diagram illustrates its position in this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 4. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxysteroid dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

Mechanism of action of 3alpha-Hydroxyandrost-4-en-17-one

An In-depth Technical Guide on the Core Mechanism of Action of 3alpha-Hydroxyandrost-4-en-17-one

Introduction

This compound is a steroid molecule belonging to the androstane family. While direct and extensive research on the specific mechanism of action of this compound is limited in publicly available scientific literature, its structural similarity to other well-characterized androgens and neurosteroids allows for a scientifically inferred understanding of its potential biological activities. This technical guide will provide a comprehensive overview of the putative mechanisms of action of this compound, drawing upon data from closely related compounds. The primary focus will be on its potential roles in androgenic signaling and as a modulator of neurotransmitter receptors.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced activities of endogenous and synthetic steroids. All quantitative data from related compounds are presented in structured tables, and detailed experimental protocols for key investigative assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to ensure clarity and aid in comprehension.

Putative Metabolic Pathways

This compound is positioned within the complex metabolic network of steroidogenesis. It is structurally related to key androgens such as testosterone and dehydroepiandrosterone (DHEA). The interconversion between 3-keto and 3-hydroxy steroids is a critical regulatory step in androgen action, primarily catalyzed by hydroxysteroid dehydrogenases (HSDs). The stereochemistry at the 3-position (alpha versus beta) significantly influences the biological activity and metabolic fate of the steroid[1].

Caption: Putative Metabolic Pathways of this compound.

Core Mechanisms of Action

Based on the activities of structurally similar steroids, the mechanism of action of this compound can be postulated to occur through two primary avenues: genomic and non-genomic pathways.

Genomic Pathway: Androgen Receptor Modulation

As an androstane steroid, this compound may exhibit affinity for the androgen receptor (AR). The binding of an androgen to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This pathway is responsible for the classical androgenic effects, such as the development of male sexual characteristics and anabolic activity in muscle tissue[2].

References

An In-depth Technical Guide to 3alpha-Hydroxyandrost-4-en-17-one

This technical guide provides a comprehensive overview of 3alpha-Hydroxyandrost-4-en-17-one, a steroid metabolite of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physical properties, metabolic context, and relevant experimental methodologies.

Chemical Identity and Properties

CAS Number: 2791-99-3[1]

Molecular Formula: C₁₉H₂₈O₂

Molecular Weight: 288.42 g/mol

Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1.

Table 1: Synonyms for this compound

| Synonym |

| 3α-Hydroxyandrost-4-en-17-one |

| 3-alpha-hydroxy-4-androsten-17-one |

| (3α)-3-Hydroxyandrost-4-en-17-one |

| Androst-4-en-17-one, 3-hydroxy-, (3α)- |

| 4-Androsten-3α-ol-17-one |

| UNII-SU90O934CB |

| CHEBI:229005 |

| CHEMBL2058263 |

| (3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Metabolic Pathway of Androstenedione

This compound is a key intermediate in the metabolic pathway of androstenedione, a precursor to both androgens and estrogens. The conversion of androstenedione is a critical step in steroidogenesis, and the subsequent metabolism to this compound is primarily catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This metabolic pathway is crucial for regulating the levels of active androgens.

Caption: Metabolic conversion of Androstenedione.

Experimental Protocols

Hydroxysteroid Dehydrogenase (HSD) Activity Assay

This protocol describes a general method for determining the activity of hydroxysteroid dehydrogenases, which can be adapted to measure the conversion of this compound. The assay is based on the change in absorbance at 340 nm resulting from the reduction or oxidation of NAD⁺/NADH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

0.1 M Sodium pyrophosphate buffer, pH 9.0

-

0.01 M NAD⁺ solution

-

Substrate solution (e.g., 1 mg/mL this compound in ethanol)

-

Enzyme preparation (e.g., purified 3α-HSD or cell lysate)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:

-

2.5 mL of 0.1 M Sodium pyrophosphate buffer, pH 9.0

-

0.2 mL of 0.01 M NAD⁺ solution

-

0.1 mL of enzyme preparation

-

-

Incubation: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium.

-

Baseline Reading: Measure the initial absorbance at 340 nm.

-

Reaction Initiation: Add 0.2 mL of the substrate solution to the cuvette and mix gently.

-

Absorbance Measurement: Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Caption: Workflow for a hydroxysteroid dehydrogenase activity assay.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 288.42 g/mol |

| CAS Number | 2791-99-3[1] |

| Molecular Formula | C₁₉H₂₈O₂ |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Conclusion

This compound is a steroid of significant importance in the field of endocrinology and drug development. Its role as a metabolite of androstenedione and its interaction with hydroxysteroid dehydrogenases make it a key molecule in the regulation of androgen activity. The information and protocols provided in this guide offer a foundational resource for researchers and scientists working with this compound. Further investigation into its specific biological functions and the development of detailed synthesis protocols will continue to be areas of active research.

References

The Endogenous Steroid 3α-Hydroxyandrost-4-en-17-one: A Technical Overview of its Natural Occurrence in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxyandrost-4-en-17-one, an androgen steroid hormone, is a critical intermediate in the intricate web of steroid biosynthesis and metabolism in mammals. As a metabolite of androstenedione, it plays a pivotal role in the pathways leading to the formation of potent androgens. This technical guide provides an in-depth exploration of the natural occurrence of 3α-Hydroxyandrost-4-en-17-one, its biosynthetic and metabolic pathways, and detailed methodologies for its quantification in biological matrices. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Natural Occurrence and Physiological Concentrations

3α-Hydroxyandrost-4-en-17-one is a naturally occurring steroid in various mammalian species, including humans, rats, and pigs. Its presence has been identified in a range of biological fluids and tissues, reflecting its role in systemic and local androgen metabolism. The physiological concentrations of this steroid are crucial for understanding its biological significance and for establishing baseline levels in research and clinical settings.

While extensive quantitative data for 3α-Hydroxyandrost-4-en-17-one remains a subject of ongoing research, existing literature on steroid profiling provides a basis for its detection and quantification. The following tables summarize the current understanding of its presence in different mammalian samples, though specific concentration ranges for this particular steroid are often not individually reported in broader steroid panel studies.

Table 1: Reported Presence of 3α-Hydroxyandrost-4-en-17-one in Human Biological Samples

| Biological Matrix | Presence Reported | Method of Detection | Notes |

| Serum/Plasma | Yes[1][2] | LC-MS/MS | Often included in comprehensive steroid panels. |

| Urine | Yes[3][4][5] | GC-MS, LC-MS/MS | Detected as a metabolite of androgen metabolism. |

Table 2: Reported Presence of 3α-Hydroxyandrost-4-en-17-one in Other Mammalian Biological Samples

| Species | Biological Matrix | Presence Reported | Method of Detection | Notes |

| Rat | Plasma | Yes[6] | LC-MS/MS | Studied in models of endocrine disorders. |

| Rat | Liver | Yes[7] | Mass Spectrometry | Investigated in metabolism studies. |

| Bovine | Oviductal Fluid | Yes[1] | GC-MS/MS | Part of steroid profiling during the estrous cycle. |

| Bovine | Blood | Yes[8] | UHPLC-MS/MS | Included in multi-steroid analysis for doping control. |

| Porcine | Tissues | Yes[9] | - | Endogenous occurrence of various anabolic steroids has been studied. |

Biosynthesis and Metabolism

The formation and subsequent metabolic fate of 3α-Hydroxyandrost-4-en-17-one are governed by a series of enzymatic reactions within the steroidogenic pathways. Understanding these pathways is essential for elucidating its physiological function and for identifying potential targets for therapeutic intervention.

Biosynthetic Pathway

3α-Hydroxyandrost-4-en-17-one is primarily synthesized from androstenedione, a key C19 steroid. The conversion is catalyzed by aldo-keto reductase enzymes with 3α-hydroxysteroid dehydrogenase (3α-HSD) activity. These enzymes facilitate the reduction of the 3-keto group of androstenedione to a 3α-hydroxyl group.[10][11][12]

Figure 1: Simplified biosynthetic pathway of 3α-Hydroxyandrost-4-en-17-one.

Metabolic Pathway

Once formed, 3α-Hydroxyandrost-4-en-17-one can undergo further metabolism. A primary metabolic route is the reduction of its 17-keto group by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form 5α-androstane-3α,17β-diol, a potent androgen. Alternatively, it can be conjugated with glucuronic acid or sulfate to facilitate its excretion in urine.

Figure 2: Primary metabolic pathways of 3α-Hydroxyandrost-4-en-17-one.

Experimental Protocols

Accurate quantification of 3α-Hydroxyandrost-4-en-17-one in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical techniques for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE) for Serum/Plasma

This protocol outlines a general procedure for the extraction of steroids, including 3α-Hydroxyandrost-4-en-17-one, from serum or plasma.

-

Sample Pre-treatment: Thaw serum or plasma samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.

-

Internal Standard Spiking: To 500 µL of the supernatant, add an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for extraction losses and matrix effects.

-

Protein Precipitation: Add 1 mL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elute the steroids with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the steroids, followed by a re-equilibration step.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for androgens.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3α-Hydroxyandrost-4-en-17-one and its internal standard are monitored.

-

Figure 3: General experimental workflow for the quantification of 3α-Hydroxyandrost-4-en-17-one.

Quantification by GC-MS

-

Sample Preparation and Hydrolysis:

-

Derivatization:

-

To improve volatility and chromatographic performance, the extracted steroids must be derivatized. A common method is silylation.

-

Evaporate the extracted sample to dryness.

-

Add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst such as ammonium iodide and ethanethiol.

-

Incubate at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Carrier Gas: Helium.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Temperature Program: A temperature gradient is used to separate the derivatized steroids.

-

Mass Spectrometry Detection: Electron ionization (EI) is used, and the mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.

-

Conclusion

3α-Hydroxyandrost-4-en-17-one is an endogenously produced steroid that serves as a key intermediate in androgen metabolism. While its presence in various mammalian biological fluids and tissues is established, further research is needed to fully elucidate its physiological concentration ranges and specific biological functions. The analytical methodologies outlined in this guide, particularly LC-MS/MS and GC-MS, provide the necessary tools for accurate and sensitive quantification, enabling researchers to further investigate the role of this important steroid in health and disease. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The measurement of androst-4-en-17 beta-ol-3,11-dione (11-oxotestosterone) by radioimmunoassay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 4-hydroxyandrost-4-ene-3,17-dione by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of 17 Endogenous and Exogenous Steroidal Hormones in Equine and Bovine Blood for Doping Control with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the efficacy of different androgens measured by LC-MS/MS in representing hyperandrogenemia and an evaluation of adrenal-origin androgens with a dexamethasone suppression test in patients with PCOS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Endogenous Production of 3α-Hydroxyandrost-4-en-17-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxyandrost-4-en-17-one is an androgenic steroid that plays a role in the complex network of androgen biosynthesis and metabolism. As a 3-hydroxy steroid, its formation represents a key step in the modulation of androgenic activity, often through the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs). This technical guide provides an in-depth overview of the endogenous production of 3α-hydroxyandrost-4-en-17-one, focusing on the enzymatic pathways, key molecular players, and methodologies for its study. Understanding the biosynthesis of this and other androgens is critical for research in endocrinology, oncology (particularly in relation to hormone-dependent cancers like prostate cancer), and the development of novel therapeutics targeting androgen signaling pathways.

Biosynthetic Pathway of 3α-Hydroxyandrost-4-en-17-one

The endogenous production of 3α-hydroxyandrost-4-en-17-one is intrinsically linked to the metabolism of androstenedione (also known as androst-4-ene-3,17-dione), a central precursor in the synthesis of both androgens and estrogens. The primary reaction is the reduction of the 3-keto group of androstenedione to a 3α-hydroxyl group. This conversion is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically those with 3α-HSD activity.

The broader context of androgen metabolism is crucial for understanding the significance of this pathway. Androstenedione itself is synthesized from dehydroepiandrosterone (DHEA) by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).[1][2] Androstenedione can then be converted to the more potent androgen testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3] The reduction of androstenedione at the 3-position to form 3α-hydroxyandrost-4-en-17-one represents a parallel metabolic route.

Key Enzymes in the Production of 3α-Hydroxyandrost-4-en-17-one

The primary enzymes responsible for the synthesis of 3α-hydroxyandrost-4-en-17-one are 3α-hydroxysteroid dehydrogenases (3α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily.

Aldo-Keto Reductase 1C2 (AKR1C2) , also known as type 3 3α-HSD, is a key enzyme in this conversion. While AKR1C2 is most extensively studied for its role in the inactivation of 5α-dihydrotestosterone (DHT) to 3α-androstanediol, its broad substrate specificity allows it to act on other 3-ketosteroids.[4][5] It is a cytosolic enzyme that utilizes NAD(P)H as a cofactor for the reduction of the keto group. The reverse oxidative reaction is also possible, though the reductive pathway is generally favored in a cellular context due to the high intracellular ratio of NADPH to NADP+.

Other members of the AKR1C subfamily, such as AKR1C1 and AKR1C4 , also possess 3α-HSD activity and may contribute to the formation of 3α-hydroxyandrost-4-en-17-one, although their substrate preferences and tissue distribution differ.[6]

Quantitative Data

Precise kinetic parameters for the conversion of androst-4-ene-3,17-dione to 3α-hydroxyandrost-4-en-17-one by human AKR1C2 are not extensively documented in the literature. However, data from related reactions and enzymes provide valuable insights into the efficiency of this biotransformation.

| Enzyme | Substrate | Product | Km (µM) | Vmax or kcat | Cofactor | Source |

| Rat Liver 3α-HSD | Androstanedione | Androsterone | - | - | NAD(P)+ | [7] |

| AKR1C3 | Androstenedione | Testosterone | 0.06 | - | NADPH | [8] |

| 17β-HSD (fungal) | Androstenedione | Testosterone | 24 | 1.8 µmol/min/mg | NADH | [9] |

| Human 3β-HSD2 | DHEA | Androstenedione | 13-23 | - | NAD+ | [5] |

Table 1: Kinetic Parameters of Related Steroidogenic Enzymes

Endogenous concentrations of 3α-hydroxyandrost-4-en-17-one in human tissues are not widely reported. However, the levels of its precursor, androstenedione, and other related androgens have been quantified in prostate tissue.

| Steroid | Normal Adult Prostate (ng/g wet tissue) | Benign Prostatic Hyperplasia (ng/g wet tissue) |

| Androstenedione | 0.13 ± 0.03 | Similar to normal |

| Testosterone | 0.25 ± 0.04 | Similar to normal |

| 5α-Dihydrotestosterone (DHT) | 1.22 ± 0.14 | 5.33 ± 0.46 |

| 3α-Androstanediol | 4.32 ± 0.49 | 1.40 ± 0.12 |

Table 2: Endogenous Steroid Concentrations in Human Prostate Tissue

Experimental Protocols

In Vitro 3α-Hydroxysteroid Dehydrogenase Activity Assay

This protocol is adapted from general spectrophotometric assays for HSD activity and is tailored for measuring the conversion of androst-4-ene-3,17-dione to 3α-hydroxyandrost-4-en-17-one.

Principle: The enzymatic reduction of the 3-keto group of androstenedione by 3α-HSD is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.

Materials:

-

Purified recombinant human AKR1C2 or cell lysate containing 3α-HSD activity.

-

Androst-4-ene-3,17-dione (substrate).

-

NADPH (cofactor).

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

96-well UV-transparent microplates or quartz cuvettes.

Procedure:

-

Prepare a stock solution of androst-4-ene-3,17-dione in a suitable organic solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in the reaction buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a stock solution of NADPH in the reaction buffer.

-

In a microplate well or cuvette, combine the reaction buffer, NADPH solution, and the enzyme preparation.

-

Initiate the reaction by adding the androst-4-ene-3,17-dione solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

-

Perform control reactions lacking the enzyme or substrate to account for non-enzymatic NADPH degradation.

Analysis of Androgen Metabolism in Cell Culture

This protocol outlines a general procedure for studying the conversion of androstenedione in a cellular context, for example, using the LNCaP prostate cancer cell line.

Principle: Cells are incubated with a labeled or unlabeled precursor steroid, and the metabolites produced and secreted into the culture medium or retained within the cells are extracted and analyzed by chromatography and/or mass spectrometry.

Materials:

-

LNCaP cells (or other relevant cell line).

-

Cell culture medium and supplements.

-

Androst-4-ene-3,17-dione (labeled, e.g., with 14C or 13C, or unlabeled).

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate).

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional).

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or radiochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Culture LNCaP cells to a desired confluency in multi-well plates.

-

Replace the culture medium with fresh medium containing a known concentration of androst-4-ene-3,17-dione.

-

Incubate the cells for various time points (e.g., 0, 2, 6, 24 hours).

-

At each time point, collect the culture medium. For analysis of intracellular steroids, wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Extract the steroids from the medium and/or cell lysate using an appropriate organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the samples by HPLC or LC-MS/MS to separate and identify the parent steroid and its metabolites, including 3α-hydroxyandrost-4-en-17-one.

-

Quantify the metabolites based on standard curves or the specific activity of the labeled precursor.

Logical Relationships in Cellular Androgen Metabolism

The production of 3α-hydroxyandrost-4-en-17-one does not occur in isolation. It is part of a complex network of enzymatic reactions that collectively determine the androgenic tone within a cell. The relative activities of 3α-HSD, 17β-HSD, and 5α-reductase, as well as the availability of cofactors, dictate the flux through the different metabolic pathways.

Conclusion

The endogenous production of 3α-hydroxyandrost-4-en-17-one is a facet of the intricate web of androgen metabolism, primarily catalyzed by 3α-hydroxysteroid dehydrogenases such as AKR1C2. While this specific conversion is less studied than the metabolism of more potent androgens like DHT, it represents a potential pathway for modulating the intracellular androgenic environment. Further research, particularly focused on obtaining precise kinetic data for this reaction and quantifying the endogenous levels of 3α-hydroxyandrost-4-en-17-one in various tissues, will be crucial for fully elucidating its physiological and pathophysiological significance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore this and related pathways in androgen action.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. proteopedia.org [proteopedia.org]

- 4. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of mammalian 3α-hydroxysteroid dehydrogenase to 20α-hydroxysteroid dehydrogenase using loop chimeras: Changing specificity from androgens to progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Germline Mutations in Steroid Metabolizing Enzymes: A Focus on Steroid Transforming Aldo-Keto Reductases [mdpi.com]

- 8. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: Quantitative Analysis of -Hydroxyandrost-4-en-17-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of 3α-Hydroxyandrost-4-en-17-one, an androgenic steroid metabolite, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of steroids, a comprehensive protocol involving sample extraction, enzymatic hydrolysis, and chemical derivatization is essential for accurate quantification.[1] This document provides a step-by-step experimental protocol, instrument parameters, and data presentation guidelines suitable for clinical research and pharmaceutical applications. The GC-MS technique is widely regarded as a reference method for steroid profiling due to its high chromatographic resolution and specificity.[2][3]

Introduction

3α-Hydroxyandrost-4-en-17-one is a naturally occurring steroid hormone and a metabolite within the androgen biosynthesis pathway.[4] Accurate measurement of steroids and their metabolites in biological matrices is crucial for diagnosing endocrine disorders, monitoring hormone replacement therapy, and in sports anti-doping analysis.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for steroid profiling, offering excellent separation and definitive identification.[6] However, the analysis of steroids like 3α-Hydroxyandrost-4-en-17-one by GC-MS requires a meticulous sample preparation process to enhance their volatility and thermal stability. This typically involves hydrolysis of conjugated metabolites followed by a two-step derivatization to protect the hydroxyl and ketone functional groups.[6]

Experimental Workflow

The overall workflow for the analysis of 3α-Hydroxyandrost-4-en-17-one is depicted below. The process begins with sample preparation to isolate the analyte from the matrix and concludes with data acquisition and analysis.

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocols

Materials and Reagents

-

Standards: 3α-Hydroxyandrost-4-en-17-one and a suitable internal standard (e.g., d3-Testosterone).

-

Solvents: Methanol, Acetonitrile, n-Hexane, Ethyl Acetate (all HPLC or GC grade).

-

Reagents: Methoxyamine hydrochloride, Pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Ammonium Iodide (NH₄I), Dithioerythritol (DTE).

-

Enzymes: β-glucuronidase from E. coli.

-

Buffers: Phosphate buffer (pH 7.0), Carbonate buffer.

-

Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg).

Sample Preparation

-

Internal Standard: Spike 1 mL of the biological sample (urine or serum) with the internal standard solution.

-

Hydrolysis (for urine samples): To deconjugate the steroid metabolites, add 1 mL of phosphate buffer and 50 µL of β-glucuronidase solution to the sample.[7] Incubate the mixture at 55-60°C for 1-2 hours.[7]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water to remove interferences.

-

Dry the cartridge under a stream of nitrogen for 10 minutes.[8]

-

Elute the analyte with 2 mL of ethyl acetate or methanol.

-

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45-50°C.

Chemical Derivatization

A two-step derivatization is performed to protect both the ketone and hydroxyl groups, which improves volatility and chromatographic performance.[6]

-

Methoximation (Ketone Group): Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Heat the mixture at 60°C for 30 minutes.

-

Silylation (Hydroxyl Group): After cooling, add 50 µL of a silylating agent mixture, such as MSTFA containing catalysts (e.g., MSTFA/NH₄I/DTE).[9] Heat the vial at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) ether derivative.[8][10] The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis can be performed on any standard GC-MS system. The parameters below serve as a typical starting point.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (1.0 µL injection volume) |

| Injector Temperature | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Oven Program | Initial 150°C, hold 2 min; ramp at 7°C/min to 315°C, hold 10 min[8] |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230°C |

| MS Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-600) |

Data Presentation and Results

Quantitative analysis is performed using a calibration curve generated from standards prepared at various concentrations. The analyte concentration is calculated based on the peak area ratio of the analyte to the internal standard.

Mass Spectrometry

The derivatized 3α-Hydroxyandrost-4-en-17-one will be a Methoxyimino-Trimethylsilyl (MO-TMS) derivative. The molecular weight of the underivatized compound is 288.4 g/mol .[4][11] The EI mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methyl groups (-15 Da) or trimethylsilanol (TMSOH, -90 Da).[10] These fragments are crucial for identification and for setting up a sensitive SIM method.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis. These values are representative for steroid analysis and should be confirmed during in-house method validation.[2][5][8][9]

| Analyte (Derivative) | Expected RT (min) | Monitored Ions (m/z) for SIM | LOQ (ng/mL) |

| 3α-OH-androst-4-en-17-one (MO-TMS) | 18 - 25 | m/z (M⁺), m/z (M-15), m/z (M-90) | 1.0 - 5.0 |

| Internal Standard (e.g., d3-T-MO-TMS) | Varies | Specific ions for IS | N/A |

Note: Specific ions must be determined empirically by analyzing the mass spectrum of a pure standard.

Biochemical Context

3α-Hydroxyandrost-4-en-17-one is part of the complex steroidogenesis network. Understanding its relationship to other key androgens like Testosterone and Dihydrotestosterone (DHT) is vital for interpreting analytical results.

References

- 1. researchgate.net [researchgate.net]

- 2. Bringing GC–MS profiling of steroids into clinical applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxy-4-androsten-17-one | C19H28O2 | CID 6914763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxyandrost-4-en-17-one | C19H28O2 | CID 151043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3α-Hydroxyandrost-4-en-17-one using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxyandrost-4-en-17-one is an androgenic steroid hormone that plays a role in various physiological processes. As a metabolite of androstenedione, its accurate quantification in biological matrices is crucial for understanding steroid metabolism and its implications in endocrinology, drug development, and clinical research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several analytes in a single run. This application note provides a detailed protocol for the detection and quantification of 3α-Hydroxyandrost-4-en-17-one in human serum using LC-MS/MS.

Signaling Pathway

The metabolic pathway of 3α-Hydroxyandrost-4-en-17-one is intrinsically linked to the broader steroidogenesis network. Androstenedione, a key intermediate in the synthesis of androgens and estrogens, serves as the primary precursor. The conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs), which are responsible for the reduction of the ketone group at the C3 position.

Experimental Workflow

The overall workflow for the analysis of 3α-Hydroxyandrost-4-en-17-one involves sample preparation, LC-MS/MS analysis, and data processing. A robust sample preparation procedure is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.

Application Notes and Protocols: Structural Elucidation of 3α-Hydroxyandrost-4-en-17-one using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A complete set of assigned ¹H and ¹³C NMR data for 3α-Hydroxyandrost-4-en-17-one is crucial for its unequivocal identification. Although a definitive, published dataset for this specific molecule could not be located, Table 1 and Table 2 present expected chemical shift ranges for the key protons and carbons based on the analysis of structurally related androstane steroids. These tables serve as a guide for researchers in assigning their experimentally obtained spectra.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3α-Hydroxyandrost-4-en-17-one in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.6 - 4.1 | m | |

| H-4 | ~5.3 | s | |

| H-18 (CH₃) | ~0.9 | s | |

| H-19 (CH₃) | ~1.2 | s | |

| Other CH, CH₂ | 0.8 - 2.5 | m |

Disclaimer: The predicted chemical shift values are based on data from structurally similar steroids and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3α-Hydroxyandrost-4-en-17-one in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~65 - 75 |

| C-4 | ~123 |

| C-5 | ~170 |

| C-17 | >200 (Ketone) |

| C-18 (CH₃) | ~13 |

| C-19 (CH₃) | ~17 |

| Other CH, CH₂, C | 20 - 60 |

Disclaimer: The predicted chemical shift values are based on data from structurally similar steroids and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality spectra suitable for the complete structural elucidation of 3α-Hydroxyandrost-4-en-17-one.

Sample Preparation

-

Sample Purity: Ensure the sample of 3α-Hydroxyandrost-4-en-17-one is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for steroids. For quantitative NMR, a precise amount of an internal standard can be added.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

2D NMR Spectroscopy

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecular structure.

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

-

Parameters: Use default parameters provided by the spectrometer software and optimize as needed.

-

Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

-

Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

Parameters: Optimize the spectral widths in both dimensions to cover all proton and carbon signals.

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and assigning quaternary carbons.

-

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Parameters: The long-range coupling constant (J) is typically set to 8 Hz.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of 3α-Hydroxyandrost-4-en-17-one and the key NMR correlations.

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Key HMBC correlations for structural assignment.

Application Notes and Protocols for the Quantification of 3α-Hydroxyandrost-4-en-17-one in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3α-Hydroxyandrost-4-en-17-one, an important metabolite of androgens, serves as a significant biomarker in various clinical and research settings. Its accurate quantification in human urine is crucial for understanding steroid metabolism, diagnosing endocrine disorders, and in the context of sports anti-doping control. This document provides a detailed protocol for the sensitive and specific quantification of 3α-Hydroxyandrost-4-en-17-one in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this purpose.

The protocol herein outlines the necessary steps from sample collection and preparation, including enzymatic hydrolysis of conjugated steroids, to the instrumental analysis and data acquisition.

Experimental Workflow

The overall experimental workflow for the quantification of 3α-Hydroxyandrost-4-en-17-one in human urine is depicted below.

Caption: Experimental workflow for urinary 3α-Hydroxyandrost-4-en-17-one analysis.

Detailed Experimental Protocol

This protocol is a composite methodology based on established procedures for urinary steroid analysis.[1][2][3]

1. Materials and Reagents:

-

3α-Hydroxyandrost-4-en-17-one analytical standard

-

Isotopically labeled internal standard (e.g., d5-3α-Hydroxyandrost-4-en-17-one)

-

β-Glucuronidase from Helix pomatia[2]

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 60 mg)[2]

-

Acetate buffer

-

Sodium ascorbate

2. Sample Collection and Storage:

-

A 24-hour urine collection is ideal for calculating daily excretion rates.[4][5] Random or untimed samples are also acceptable for identifying metabolic errors.[4][5]

-

Collect urine in a clean, preservative-free container.[4]

-

Record the total 24-hour volume if applicable.[4]

-

Store samples at 4°C for short-term storage or frozen at -20°C or lower for long-term stability.[4][5]

3. Sample Preparation:

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the urine at 1200 x g to remove any particulate matter.[2]

-

Enzymatic Hydrolysis:

-

To 1 mL of the centrifuged urine, add an appropriate amount of the isotopically labeled internal standard.

-

Add acetate/sodium ascorbate buffer (pH 4.8) to the sample.[2]

-

Add 100 µL of β-glucuronidase from Helix pomatia.[2]

-

Incubate the mixture for 2 hours at 46°C in a shaking water bath to deconjugate the steroids.[2]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2][3]

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.[2][3]

-

Elute the steroids with 1 mL of methanol into a clean collection tube.[2][3]

-

-

Evaporation and Reconstitution:

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]

-

Mobile Phase A: 0.01% formic acid and 1 mM ammonium formate in water.[1]

-

Mobile Phase B: 0.01% formic acid and 1 mM ammonium formate in methanol.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for androgens.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

Optimization: The MRM transitions, collision energy, and other MS parameters should be optimized by infusing the analytical standard of 3α-Hydroxyandrost-4-en-17-one.

-

5. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of 3α-Hydroxyandrost-4-en-17-one into a steroid-free urine matrix.

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of 3α-Hydroxyandrost-4-en-17-one in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of androgens and other steroids in human urine using LC-MS/MS, which can be expected for a validated method for 3α-Hydroxyandrost-4-en-17-one.

| Parameter | Typical Value Range | Reference(s) |

| Limit of Detection (LOD) | 0.03 - 90 ng/mL | [1] |

| Limit of Quantification (LOQ) | 5 ng/mL | [6] |

| Linearity (R²) | > 0.99 | [1] |

| Recovery | 80 - 120% | [7] |

| Intra-day Precision (%CV) | < 15% | [7] |

| Inter-day Precision (%CV) | < 15% | [7] |

Note: The values presented are a general guide from methods analyzing multiple steroids. Method-specific validation is required to establish performance characteristics for 3α-Hydroxyandrost-4-en-17-one.

Signaling Pathway

The following diagram illustrates the general metabolic pathway leading to the formation of 3α-Hydroxyandrost-4-en-17-one.

Caption: Simplified metabolic pathway of 3α-Hydroxyandrost-4-en-17-one.

References

- 1. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urine Steroid Profile [heftpathology.com]

- 5. Urine steroid profile | Synnovis [synnovis.co.uk]

- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatatization of 3α-Hydroxyandrost-4-en-17-one for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3α-Hydroxyandrost-4-en-17-one prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical step to enhance the volatility and thermal stability of this steroid, thereby improving its chromatographic separation and detection sensitivity.

Introduction to Derivatization for Steroid Analysis

3α-Hydroxyandrost-4-en-17-one, an androgenic steroid, possesses a hydroxyl group at the 3α-position and a ketone group at the 17-position. These polar functional groups render the molecule non-volatile and prone to thermal degradation at the high temperatures typically used in GC analysis. Chemical derivatization chemically modifies these functional groups, replacing the active hydrogens with non-polar protecting groups. This process increases the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks, reduced peak tailing, and improved sensitivity. The most common derivatization methods for steroids in GC-MS are silylation and a two-step oximation-silylation.[1]

Overview of Derivatization Methods

Two primary methods are employed for the derivatization of 3α-Hydroxyandrost-4-en-17-one:

-

One-Step Silylation: This method targets the hydroxyl group, converting it into a trimethylsilyl (TMS) ether. It is a rapid and straightforward procedure. However, the ketone group can undergo enolization to form less stable enol-TMS ethers, potentially leading to multiple derivative products and complicating quantification.[2]

-

Two-Step Oximation-Silylation: This is often the preferred method for steroids containing ketone groups.[1] The first step involves the reaction of the keto group with an oximating reagent, such as methoxyamine hydrochloride, to form a stable methoxime (MO) derivative. This prevents enolization during the subsequent silylation step. The second step is the silylation of the hydroxyl group to form a TMS ether. This two-step process yields a single, stable derivative, which is ideal for accurate quantification.

Comparison of Derivatization Methods

| Feature | One-Step Silylation | Two-Step Oximation-Silylation |

| Target Functional Groups | Primarily hydroxyl groups; potential for ketone enolization | Ketone and hydroxyl groups |

| Reagents | Silylating agent (e.g., MSTFA, BSTFA) with or without a catalyst (e.g., TMCS, NH4I) | 1. Oximating agent (e.g., Methoxyamine HCl in Pyridine) 2. Silylating agent (e.g., MSTFA) |

| Reaction Time | Shorter (15-60 minutes) | Longer (requires two sequential reactions, typically > 1 hour) |

| Complexity | Simpler, single-step reaction | More complex, two-step procedure |

| Derivative Products | Can produce multiple enol-TMS isomers from the ketone group | Forms a single, stable derivative |

| Quantitative Accuracy | Potentially lower due to multiple derivatives | Higher, as a single derivative is formed, leading to more reliable quantification |

| Recommendation | Suitable for rapid screening or when the hydroxyl group is the primary focus | Recommended for accurate and precise quantification of keto-steroids |

Experimental Protocols

The following are detailed protocols for the derivatization of 3α-Hydroxyandrost-4-en-17-one.

Protocol 1: Two-Step Oximation-Silylation

This protocol is recommended for achieving the highest accuracy and reproducibility for the quantification of 3α-Hydroxyandrost-4-en-17-one.

Materials:

-

Dried sample extract containing 3α-Hydroxyandrost-4-en-17-one

-

Methoxyamine hydrochloride solution (20 mg/mL in dry pyridine)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

1% Trimethylchlorosilane (TMCS) in MSTFA (optional catalyst)

-

Dry reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

-

Oximation Step:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 1 hour to convert the ketone group to a methoxime.[3]

-

Cool the vial to room temperature.

-

-

Silylation Step:

-

Add 100 µL of MSTFA (or MSTFA with 1% TMCS) to the reaction vial.[4]

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 80°C for 30 minutes to silylate the hydroxyl group.

-

Cool the vial to room temperature.

-

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: One-Step Silylation

This protocol is a faster alternative, suitable for qualitative screening or when the formation of multiple derivatives can be chromatographically resolved and accounted for.

Materials:

-

Dried sample extract containing 3α-Hydroxyandrost-4-en-17-one

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (NH4I) and ethanethiol (catalysts)

-

Dry reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.

-

Derivatization Reagent Preparation: Prepare a fresh mixture of MSTFA/NH4I/ethanethiol. A commonly used ratio is 1000:2:3 (v:w:v).[5]

-

Silylation Step:

-

Add 100 µL of the MSTFA/NH4I/ethanethiol reagent mixture to the dried sample extract.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 20 minutes.[5]

-

Cool the vial to room temperature.

-

-

Analysis: The derivatized sample is now ready for GC-MS analysis.

References

Application Notes and Protocols for Determining the Androgen-Regulating Bioactivity of 3α-Hydroxyandrost-4-en-17-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Hydroxyandrost-4-en-17-one, also known as epiandrosterone, is a steroid hormone and a metabolite of testosterone and dihydrotestosterone (DHT). It is recognized as a weak androgen. Understanding the androgenic activity of such compounds is crucial in various fields, including endocrinology, pharmacology, and toxicology. This document provides detailed application notes and protocols for in vitro assays designed to characterize the androgenic potential of 3α-Hydroxyandrost-4-en-17-one. The primary methods covered are the Androgen Receptor (AR) Competitive Binding Assay and the Androgen Receptor (AR) Transcriptional Activation Assay. These assays allow for the quantitative assessment of a compound's ability to bind to the AR and to activate the downstream signaling cascade, respectively.

Androgen Receptor Signaling Pathway